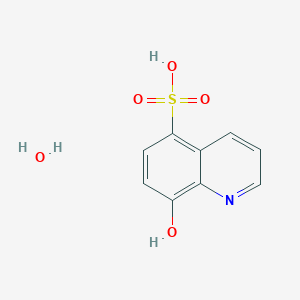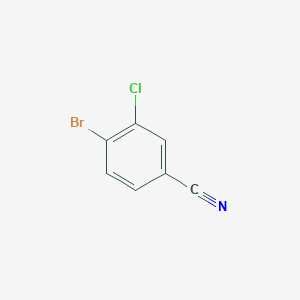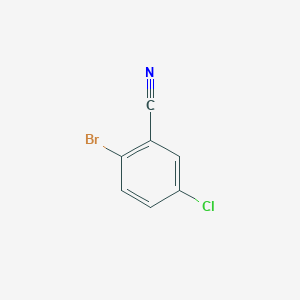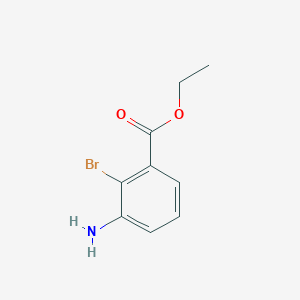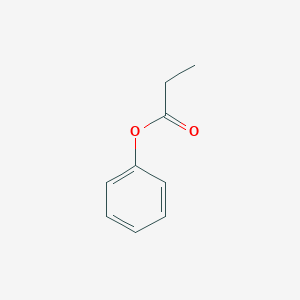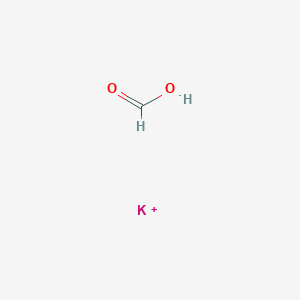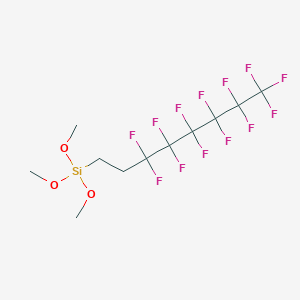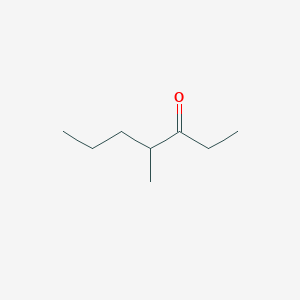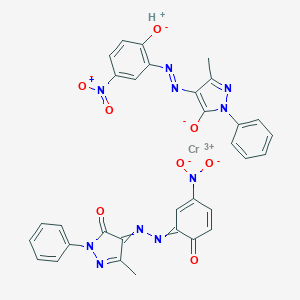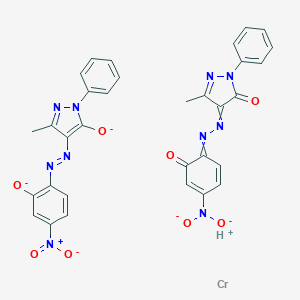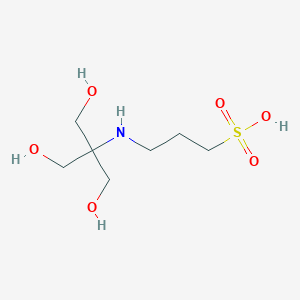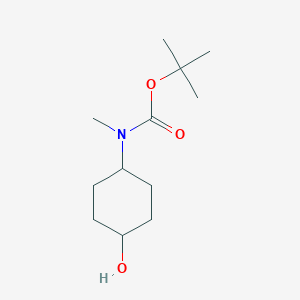![molecular formula C21H24O4 B036142 1,1'-(メチレン-ジ-4,1-フェニレン)ビス[2-ヒドロキシ-2-メチル-1-プロパノン] CAS No. 474510-57-1](/img/structure/B36142.png)
1,1'-(メチレン-ジ-4,1-フェニレン)ビス[2-ヒドロキシ-2-メチル-1-プロパノン]
説明
フルクロロニドは、抗炎症作用と免疫抑制作用が知られており、様々な皮膚疾患の治療に効果的です .
2. 製法
合成経路と反応条件: フルクロロニドの合成は、基本的なステロイド構造から始まり、複数のステップを必要とします。このプロセスには、ハロゲン化、フッ素化、アセトニド形成が含まれます。 温度、溶媒、触媒などの特定の反応条件は、各ステップで所望の生成物の純度と収率を確保するために重要です .
工業的生産方法: フルクロロニドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および規制基準への準拠のために最適化されています。 連続フロー化学や自動合成などの高度な技術が採用されて、生産が強化される場合があります .
3. 化学反応の分析
反応の種類: フルクロロニドは、次のような様々な化学反応を起こします。
酸化: フルクロロニドは酸化されて、異なる誘導体となり、異なる薬理作用を示す可能性があります。
還元: 還元反応により、フルクロロニドの官能基が修飾され、その活性が変化する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成され、置換によりハロゲンを含まないアナログが生成される可能性があります .
科学的研究の応用
フルクロロニドは、様々な科学研究において応用されています。
化学: コルチコステロイドの反応や機構を研究するためのモデル化合物として使用されています。
生物学: 細胞プロセスや免疫応答に対する影響について調査されています。
医学: 炎症性疾患や自己免疫疾患の治療薬の開発に応用されています。
作用機序
フルクロロニドは、細胞質のグルココルチコイド受容体に結合することにより、その効果を発揮します。この結合により、受容体リガンド複合体が核に移行し、特定の遺伝子の転写を調節します。 その結果、炎症性サイトカインが抑制され、免疫応答が抑制されます .
類似化合物:
- フルオシノロンアセトニド
- トリアムシノロンアセトニド
- ベタメタゾンバレレート
比較: フルクロロニドは、その特定のハロゲン化パターンとアセトニド形成により、独特の薬理作用を示します。 類似化合物と比較して、フルクロロニドは、効力、作用持続時間、副作用プロファイルが異なる場合があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of flucloronide involves multiple steps, starting from the basic steroid structure. The process includes halogenation, fluorination, and acetonide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of flucloronide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .
化学反応の分析
Types of Reactions: Flucloronide undergoes various chemical reactions, including:
Oxidation: Flucloronide can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in flucloronide, potentially altering its activity.
Substitution: Halogen atoms in flucloronide can be substituted with other functional groups, leading to new compounds with varied effects
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogen-free analogs .
類似化合物との比較
- Fluocinolone acetonide
- Triamcinolone acetonide
- Betamethasone valerate
Comparison: Flucloronide is unique due to its specific halogenation pattern and acetonide formation, which contribute to its distinct pharmacological profile. Compared to similar compounds, flucloronide may offer different potency, duration of action, and side effect profiles .
特性
IUPAC Name |
2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-20(2,24)18(22)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(23)21(3,4)25/h5-12,24-25H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZAVNWRLEHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621591 | |
| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474510-57-1 | |
| Record name | Irgacure 127 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474510-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-(2-hydroxy-2-methylpropionyl)phenyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474510571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropion)benzyl)phenyl)-2-methylpropane-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-(2-HYDROXY-2-METHYLPROPIONYL)PHENYL)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZJ9BVRDO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


